Caerin-1.10
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLLSVLGSVAKHVLPHVVPVIAEKL |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of Caerin 1.10
Primary Amino Acid Sequence Determination of Caerin-1.10
The primary structure of this compound, a 25-residue peptide, was elucidated using a combination of mass spectrometry and automated Edman degradation. iiitd.edu.in Initial analysis by electrospray mass spectrometry (ESMS) provided the peptide's molecular mass (MH+ at 2573 Da). iiitd.edu.in Subsequent tandem mass spectrometry (MS/MS) experiments on the doubly charged ion ([M+2H]²⁺) and fragments from a Lys-C enzymatic digest were employed to deduce the majority of the amino acid sequence. iiitd.edu.in
To resolve ambiguities, such as distinguishing between the isomeric residues leucine (B10760876) and isoleucine, and to provide ultimate confirmation of the entire sequence, automated Edman degradation was performed. iiitd.edu.in This classical protein sequencing method involves the stepwise removal and identification of amino acids from the N-terminus of the peptide. iiitd.edu.in The sequence was confirmed through the synthesis of the peptide, which showed identical properties to the natural product upon HPLC and ESMS comparison. iiitd.edu.in
The definitive primary amino acid sequence of this compound was thus determined to be: GLLSVLGSVAKHVLPHVVPVIAEKL-NH₂ iiitd.edu.inadelaide.edu.auresearchgate.net
The C-terminus of the peptide is amidated, a common post-translational modification in amphibian skin peptides. iiitd.edu.in
| Property | Details | Source |
| Peptide Name | This compound | iiitd.edu.inresearchgate.net |
| Source Organism | Litoria splendida (male) | iiitd.edu.inresearchgate.net |
| Sequence | GLLSVLGSVAKHVLPHVVPVIAEKL | iiitd.edu.inadelaide.edu.au |
| Sequence Length | 25 Amino Acids | researchgate.net |
| Molecular Mass (MH+) | 2573 Da | iiitd.edu.in |
| C-Terminal Modification | Amidation | iiitd.edu.inresearchgate.net |
| Sequencing Methods | Mass Spectrometry (ESMS, MS/MS), Automated Edman Degradation | iiitd.edu.in |
Spectroscopic Investigations of this compound Secondary Structure
While direct spectroscopic studies specifically on this compound are not extensively available in the literature, its structural characteristics are inferred from detailed analyses of the highly homologous peptide Caerin-1.1. The caerin 1 family of peptides shares significant sequence identity and is expected to adopt similar secondary and tertiary structures, particularly in membrane-like environments. adelaide.edu.au
There are no specific published CD spectroscopy studies for this compound. However, analysis of the closely related Caerin-1.1 provides insight into the expected conformational behavior of this compound.
For Caerin-1.1, CD spectroscopy reveals that the peptide exists in a largely unstructured or random coil conformation in aqueous solutions. nih.govresearchgate.net This is characterized by a broad minimum around 200 nm. Upon introduction of a membrane-mimicking solvent, such as trifluoroethanol (TFE), the peptide undergoes a significant conformational change. In a 50% TFE/water mixture, the CD spectrum of Caerin-1.1 transforms into one that is characteristic of a predominantly α-helical structure, showing two distinct minima near 208 nm and 222 nm. nih.govresearchgate.net Given the high degree of sequence similarity, it is predicted that this compound would exhibit similar behavior, adopting an α-helical conformation in hydrophobic or membrane-like environments.
Specific NMR spectral assignments for this compound have not been published. The conformational mapping is based on extensive NMR studies of Caerin-1.1. adelaide.edu.aunih.gov Two-dimensional ¹H NMR techniques, including DQF-COSY, TOCSY, and NOESY, were used to assign the proton resonances of Caerin-1.1 in a TFE/water solution, a condition known to stabilize secondary structures. nih.gov Analysis of nuclear Overhauser effect (NOE) connectivities, which indicate through-space proximity of protons, is crucial for mapping the peptide's fold. For Caerin-1.1, these data, along with the analysis of chemical shifts and coupling constants, consistently indicate the presence of two distinct α-helical regions. adelaide.edu.aunih.gov This helix-hinge-helix motif is a defining characteristic of the caerin 1 peptide family. adelaide.edu.au
Three-Dimensional Structure Determination of this compound
A definitive, experimentally determined three-dimensional structure for this compound has not been deposited in public databases like the Protein Data Bank (PDB). The structural model for this compound is based on the solution structure of Caerin-1.1, which was determined using high-resolution NMR spectroscopy.
While a solution structure for this compound has not been independently solved, the structure of Caerin-1.1 serves as a robust template. The solution structure of Caerin-1.1 was determined in a 50% trifluoroethanol/water mixture using 2D NMR spectroscopy combined with computational methods like distance geometry and molecular dynamics. nih.gov
The resulting structure reveals two well-defined α-helical segments:
N-terminal helix: Spanning from residue Leu-2 to Lys-11.
C-terminal helix: Encompassing residues Val-17 to His-24.
These two helices are connected by a flexible hinge region (residues 12-16), which includes a proline residue at position 15 (Pro-15). nih.gov This proline-induced kink allows the two helical domains to orient themselves relative to each other, resulting in a distinct amphipathic structure where hydrophobic and hydrophilic residues are segregated on opposite faces of the helices. This structural arrangement is believed to be fundamental to the peptide's mechanism of action. nih.gov
Structural Features of Caerin-1.1 (Model for this compound)
| Structural Element | Residue Range | Key Features |
|---|---|---|
| N-Terminal α-Helix | Leu-2 to Lys-11 | Amphipathic character |
| Flexible Hinge | His-12 to Pro-16 | Contains Pro-15, provides flexibility |
| C-Terminal α-Helix | Val-17 to His-24 | Amphipathic character |
There are currently no reports in the scientific literature of successful crystallization or structure determination of this compound by X-ray crystallography. Obtaining high-quality crystals of peptides can be challenging, and as a result, solution-state NMR is often the preferred method for structural analysis of molecules of this class.
Computational Approaches to this compound Structural Prediction
Computational methods are pivotal in forecasting the three-dimensional structure of peptides like this compound, especially when experimental data from techniques like NMR spectroscopy or X-ray crystallography are unavailable. These in silico approaches provide valuable insights into the peptide's conformation, which is intrinsically linked to its biological activity.
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical movements of atoms and molecules over time. mdpi.comnih.govacs.org By applying Newton's laws of motion, MD simulations can model the behavior of a peptide like this compound in a simulated environment, such as in water or near a cell membrane. mdpi.comnih.gov These simulations offer a dynamic view of the peptide, revealing its flexibility, conformational changes, and potential interactions with other molecules. nih.govacs.org
For this compound, MD simulations can help elucidate how it adopts its characteristic α-helical structure, which is crucial for its antimicrobial function. usc.edu.au The simulations can show how the peptide folds and maintains its amphipathic nature, with distinct hydrophobic and hydrophilic faces. usc.edu.aunih.gov This structural arrangement is believed to be fundamental for its ability to interact with and disrupt bacterial membranes. usc.edu.aunih.gov Furthermore, MD simulations can be employed to study the stability of this compound and its analogs, providing insights into how specific amino acid changes might affect its structure and, consequently, its activity. mdpi.com For instance, simulations could reveal that certain substitutions lead to a less stable helical structure, potentially reducing the peptide's efficacy.
When an experimentally determined structure of a peptide is not available, de novo (or ab initio) structure prediction and homology modeling are two primary computational strategies employed. wikipedia.orgbiorxiv.org
De novo structure prediction algorithms aim to predict the tertiary structure of a protein from its amino acid sequence alone, without relying on a known homologous structure as a template. wikipedia.org This approach is particularly useful for novel proteins or peptides like this compound that may not have close structural relatives in the Protein Data Bank (PDB). wikipedia.orgbiorxiv.org These methods often involve generating a vast number of possible conformations and then using a scoring function, based on physical principles, to identify the most likely native structure. wikipedia.org Recent advancements using deep learning and artificial intelligence have significantly improved the accuracy of de novo predictions. biorxiv.orgnih.gov
*Homology modeling , also known as comparative modeling, is a more common approach when a homologous protein with a known 3D structure (a template) is available. biorxiv.orgmicrobenotes.com The process relies on the principle that proteins with similar sequences tend to have similar structures. microbenotes.com The accuracy of the resulting model is highly dependent on the degree of sequence identity between the target (this compound) and the template. biorxiv.orgbiorxiv.org For this compound, a suitable template would likely be another caerin family peptide whose structure has been experimentally determined. The modeling process involves aligning the this compound sequence with the template, building a model of the backbone, modeling the side chains, and then refining the entire structure to resolve any inconsistencies. microbenotes.com While homology modeling is generally more accurate than de novo prediction, its applicability is limited by the availability of appropriate templates. biorxiv.org
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as this compound, relates to its biological activity. unc.eduminia.edu.egnih.gov By systematically modifying the peptide's structure and observing the resulting changes in function, researchers can identify key features responsible for its antimicrobial properties. rsc.org
The specific sequence of amino acids in this compound is critical to its function. Altering even a single amino acid can have a significant impact on its activity. nih.gov For example, a study on caerin 1.1, a closely related peptide, demonstrated that substituting the lysine (B10760008) at position 11 with glutamine (as in the naturally occurring caerin 1.3) resulted in a peptide with high specificity for Micrococcus luteus. iiitd.edu.in Conversely, replacing the proline residues with glycine (B1666218) in caerin 1.1 led to analogs with generally reduced antimicrobial activity. iiitd.edu.in
| Original Peptide/Analog | Amino Acid Sequence | Key Substitution | Observed Effect on Activity | Reference |
| Caerin 1.1 | GLLSVLGSVAKHVLPHVVPVIAEHL-NH2 | - | Broad-spectrum antimicrobial activity | iiitd.edu.in |
| Caerin 1.3 | GLLSVLGSVAQHVLPHVVPVIAEHL-NH2 | K11Q | High specificity for M. luteus | iiitd.edu.in |
| Caerin 1.1GP | GLLSVLGSVAKHVLGHVVPVIAEHL-NH2 | P15G | Reduced overall activity | iiitd.edu.in |
| Caerin 1.1PG | GLLSVLGSVAKHVLPHVVGVIAEHL-NH2 | P20G | Reduced overall activity | iiitd.edu.in |
| Caerin 1.1GG | GLLSVLGSVAKHVLGHVVGVIAEHL-NH2 | P15G, P20G | Reduced overall activity | iiitd.edu.in |
The length and hydrophobicity of antimicrobial peptides are critical determinants of their activity and selectivity. nih.govub.edu Caerin family peptides are typically 24-25 residues long, a length that allows them to form α-helices capable of spanning the lipid bilayer of bacterial membranes. mdpi.com Studies on other α-helical antimicrobial peptides have shown a clear length-dependence for their activity, with peptides needing to be long enough to form pores or disrupt the membrane. ub.edu
Hydrophobicity, the tendency of the peptide to repel water, is also crucial. A certain level of hydrophobicity is necessary for the peptide to partition into the hydrophobic core of the bacterial membrane. nih.gov The amphipathic nature of this compound, with its distinct hydrophobic and hydrophilic faces, is a key feature that facilitates this interaction. usc.edu.au The ratio of hydrophobic to basic amino acids is a determining factor in the activity spectrum of these peptides. nih.gov An optimal balance is required; too much hydrophobicity can lead to non-specific interactions and toxicity towards host cells, while too little can render the peptide inactive. nih.govmdpi.com
To enhance the stability and activity of peptides like this compound, researchers often explore chemical modifications such as cyclization and backbone alterations. nih.govfrontiersin.org Linear peptides are often susceptible to degradation by proteases in the body. Cyclization, the process of forming a ring structure within the peptide, can significantly increase its resistance to these enzymes, thereby prolonging its half-life. nih.gov This can be achieved through various strategies, including head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain linkages.
Backbone modifications involve altering the standard peptide bonds. glenresearch.combeilstein-journals.org This can include introducing non-natural amino acids, N-methylation, or creating pseudo-peptide bonds. frontiersin.org These modifications can confer resistance to proteolysis and can also be used to fine-tune the peptide's conformation and biological activity. frontiersin.org For instance, replacing a standard amide bond with a reduced bond can alter the flexibility of the peptide backbone, potentially leading to improved receptor binding or membrane interaction. frontiersin.org While specific studies on the cyclization and backbone modification of this compound are not extensively detailed in the provided context, these are common strategies applied to other antimicrobial peptides to improve their therapeutic potential. nih.govfrontiersin.orgbeilstein-journals.org
Biosynthetic Pathways and Regulatory Mechanisms of Caerin 1.10
Gene Identification and Cloning of Caerin-1.10 Precursor
The journey to understanding this compound begins at the genetic level. The identification and cloning of the gene encoding the precursor of this compound are foundational steps. Like other amphibian AMPs, this compound is not synthesized directly in its active form. Instead, it is produced as a larger precursor protein, a common strategy in nature to safely handle and transport potent molecules.
The process of identifying the specific gene for the this compound precursor involves creating a cDNA library from the frog's skin secretions. This library contains a snapshot of all the genes being actively transcribed in the skin glands. By using molecular techniques such as polymerase chain reaction (PCR) with primers designed based on the known amino acid sequence of this compound, scientists can isolate the specific gene of interest. Further analysis, including sequencing of the cloned gene, reveals the full structure of the precursor protein.
The precursor protein of this compound, like those of other caerin family members, typically consists of three distinct domains: a signal peptide, an acidic propeptide region, and the C-terminal antimicrobial peptide sequence which will become the mature this compound. ebi.ac.ukuniprot.org The signal peptide acts as a molecular "address label," directing the precursor protein to the secretory pathway within the cell. The acidic propeptide region is thought to play a role in preventing the antimicrobial peptide from causing damage to the host's own cells before it is secreted.
Post-Translational Modification Processes of this compound
Once the this compound precursor protein is synthesized, it undergoes a series of crucial modifications known as post-translational modifications (PTMs). These modifications are essential for transforming the inactive precursor into the potent, biologically active this compound peptide. abcam.comwikipedia.orgthermofisher.com
The primary PTM events for this compound involve proteolytic cleavage. abcam.comwikipedia.org Specific enzymes recognize and cut the precursor protein at designated sites, releasing the this compound peptide from the signal peptide and the acidic propeptide. This enzymatic cleavage is a highly regulated process, ensuring that the active peptide is only released when and where it is needed.
Another key post-translational modification is C-terminal amidation. uniprot.org In this process, a glycine (B1666218) residue at the C-terminus of the peptide is enzymatically converted to an amide group. This amidation is critical for the antimicrobial activity of many peptides, including those in the caerin family, as it can enhance their ability to interact with and disrupt microbial membranes. uniprot.orguniprot.org
| Modification | Description | Enzymes Involved (General) | Effect on this compound |
| Proteolytic Cleavage | The precursor protein is cleaved to release the mature peptide. wikipedia.org | Signal peptidases, propeptide convertases | Liberation of the active this compound sequence. |
| C-terminal Amidation | The C-terminal carboxyl group is converted to an amide. wikipedia.org | Peptidylglycine alpha-amidating monooxygenase (PAM) | Enhances antimicrobial activity and stability. uniprot.org |
Transcriptional and Translational Regulation of this compound Expression in Amphibians
The production of this compound is a tightly controlled process, regulated at both the transcriptional and translational levels to respond effectively to environmental threats. nih.govnih.gov
Transcriptional Regulation: This level of control determines whether the gene for the this compound precursor is "turned on" or "turned off." The expression of antimicrobial peptides in amphibians can be influenced by a variety of factors, including developmental stage, season, and exposure to pathogens. oup.commdpi.com For instance, the expression of some AMPs is low in tadpoles and increases significantly during and after metamorphosis, coinciding with the development of the granular glands in the skin where these peptides are stored. oup.com Furthermore, encounters with specific pathogens can trigger an upregulation of AMP gene transcription, leading to an increased production of peptides like this compound to combat the infection. nih.gov Studies on different Litoria species have shown that the expression of AMPs can be highly variable, suggesting species-specific regulatory mechanisms. bcreptilesandamphibians.ca
Translational Regulation: Beyond controlling gene transcription, the cell also regulates the translation of the mRNA transcript into the precursor protein. biorxiv.orgelifesciences.org This provides an additional layer of control, allowing for a more rapid response to threats. While the specific mechanisms of translational regulation for this compound are still being fully elucidated, it is understood that the efficiency of protein synthesis from the mRNA template can be modulated. This ensures that the frog can quickly ramp up production of this compound when faced with a microbial challenge, without the delay required for new gene transcription.
In Vitro and Recombinant Production of this compound for Research
The potent antimicrobial properties of this compound make it a subject of significant scientific interest. To study its mechanisms of action and potential therapeutic applications, researchers require pure and sufficient quantities of the peptide. While it can be isolated from frog skin secretions, this process is often laborious and yields small amounts. Therefore, in vitro and recombinant production methods have been developed.
In Vitro Chemical Synthesis: this compound can be chemically synthesized in the laboratory using solid-phase peptide synthesis (SPPS). This method allows for the step-by-step assembly of the peptide chain, providing a high-purity product. Chemical synthesis offers the advantage of being able to create modified versions of this compound, which can be used to study structure-activity relationships.
Recombinant Production: An alternative and often more cost-effective method for producing larger quantities of this compound is through recombinant DNA technology. This involves inserting the gene for the this compound precursor into a host organism, such as bacteria (Escherichia coli) or yeast (Pichia pastoris). researchgate.netresearchgate.net The host organism then acts as a "factory," producing the precursor protein, which can then be purified and processed to yield the mature this compound peptide. The choice of expression system and purification strategy is crucial for obtaining a correctly folded and active peptide. researchgate.net
| Production Method | Description | Advantages | Challenges |
| Chemical Synthesis | Step-by-step chemical assembly of the peptide. | High purity, allows for modifications. | Can be expensive for large quantities. |
| Recombinant Production | Use of a host organism to produce the peptide. researchgate.net | Cost-effective for large scale, scalable. researchgate.net | Requires optimization of expression and purification, potential for misfolding. researchgate.net |
Mechanistic Investigations of Caerin 1.10 S Biological Activities
Cellular Membrane Interaction Mechanisms of Caerin-1.10
This compound, like other members of the caerin 1 family of antimicrobial peptides (AMPs), exerts its effects by physically interacting with and disrupting the integrity of cellular membranes. usc.edu.auunimelb.edu.au The foundation of this mechanism lies in the peptide's ability to selectively recognize and bind to microbial membrane components, leading to a cascade of events that compromise the cell's viability. nih.govnih.gov The structure of the peptide, which often includes an alpha-helical conformation, is critical for its ability to interact effectively with the lipid bilayer of membranes. usc.edu.aunih.gov
The primary target of this compound and related peptides is the bacterial cell membrane. usc.edu.aunih.gov The distinct composition of bacterial membranes compared to mammalian membranes is a key factor in the peptide's selective toxicity. usc.edu.aunih.gov Caerin peptides are cationic, meaning they carry a positive charge, which facilitates an initial electrostatic attraction to the generally negatively charged surfaces of bacterial membranes. usc.edu.aunih.gov This targeted binding is the first step in its antibacterial action. nih.gov
Following initial binding, this compound disrupts the bacterial membrane through a multi-step process. The peptide inserts itself into the lipid bilayer, a process facilitated by its amphipathic nature, where one side of the molecule is hydrophilic (water-attracting) and the other is hydrophobic (lipid-attracting). usc.edu.au This insertion perturbs the membrane's structure, leading to the formation of pores or channels. usc.edu.aunih.gov
These newly formed pores allow for the leakage of essential ions and small metabolites from the cell's interior, disrupting the electrochemical gradients necessary for cellular processes. usc.edu.au This permeabilization ultimately leads to the complete rupture, or lysis, of the bacterial cell, causing cell death. microbenotes.com Some studies on related caerin peptides suggest this process is analogous to a "carpet-like" mechanism, where the peptides accumulate on and solubilize the membrane. iiitd.edu.in
Table 1: Research Findings on Bacterial Membrane Permeabilization by Caerin Peptides
| Organism Type | Mechanism | Key Peptide Feature | Outcome | Reference |
|---|---|---|---|---|
| Bacteria (General) | Introduction of ion-permeable pores on the cell membrane. | Cationic and amphipathic structure. | Leakage of intracellular contents, cytolysis. | usc.edu.aunih.gov |
| Gram-positive Bacteria | Electrostatic attraction to teichoic acids followed by membrane disruption. | Positive charge. | Cell rupture and death. | usc.edu.au |
| Gram-negative Bacteria | Binding to LPS, disruption of outer and inner membranes. | Cationic charge, LPS-binding capability. | Increased membrane permeability, cell lysis. | usc.edu.aunih.gov |
The selectivity of this compound for bacterial cells is enhanced by its interaction with specific molecules unique to bacterial envelopes. In Gram-negative bacteria, the outer membrane is rich in lipopolysaccharides (LPS), which impart a strong negative charge. usc.edu.au Cationic caerin peptides are drawn to and bind with these anionic LPS molecules. usc.edu.auresearchgate.net This interaction not only neutralizes the outer membrane but is also a critical step for the peptide to traverse the outer membrane and reach the inner cytoplasmic membrane. nih.gov
In Gram-positive bacteria, which lack an outer membrane, the cell wall contains teichoic and lipoteichoic acids. usc.edu.auk-state.edu These polymers are also negatively charged and serve as attraction and binding sites for cationic peptides like this compound. usc.edu.au The binding to these surface components concentrates the peptide at the cell surface, facilitating its subsequent disruption of the underlying plasma membrane. usc.edu.au
While detailed studies focusing specifically on this compound's interaction with fungal membranes are limited, the broader family of caerin peptides has demonstrated activity against fungi. usc.edu.au The mechanism is presumed to be similar to that observed in bacteria, involving membrane disruption. Antifungal peptides typically act by inducing rapid membrane depolarization and permeabilization in fungal cells. nih.gov They interact with the fungal plasma membrane, leading to the formation of pores that disrupt membrane integrity and cause cell death. nih.gov This fast-acting membrane-targeted mechanism is thought to hinder the development of fungal resistance. nih.gov
A crucial characteristic of therapeutically promising antimicrobial peptides is their ability to differentiate between microbial and host cells. Caerin peptides exhibit this selectivity, showing potent activity against bacteria while causing minimal damage to normal mammalian cells. usc.edu.aunih.gov
The basis for the differential action of this compound lies in the fundamental differences between bacterial and mammalian cell membranes. usc.edu.aunih.gov Mammalian cell membranes are predominantly composed of zwitterionic (electrically neutral) phospholipids, such as phosphatidylcholine and sphingomyelin, and have a high concentration of cholesterol. usc.edu.au This composition results in a membrane with a net neutral charge and a more rigid, stable structure. usc.edu.aunih.gov
The lack of a strong negative surface charge on mammalian cells reduces the initial electrostatic attraction for the cationic this compound peptide. usc.edu.au Furthermore, the high cholesterol content in mammalian membranes is known to hamper the ability of antimicrobial peptides to insert into and disrupt the lipid bilayer. usc.edu.aunih.gov In contrast, bacterial membranes are rich in negatively charged phospholipids, lack cholesterol, and are therefore more susceptible to the peptide's disruptive actions. usc.edu.au This differential binding and disruption capability is the cornerstone of the peptide's selectivity. usc.edu.aunih.gov
Interaction with Mammalian Cell Membranes (for selectivity studies)
Erythrocyte Membrane Interaction (for mechanistic understanding of hemolytic activity)
The hemolytic activity of this compound, its ability to lyse red blood cells (erythrocytes), is a critical aspect of understanding its potential effects on eukaryotic cells. Mechanistic studies have focused on how this peptide interacts with the erythrocyte membrane. Research utilizing in situ solid-state Nuclear Magnetic Resonance (SS-NMR) has provided significant insights into this process. nih.govusc.edu.au Unlike other antimicrobial peptides, such as Aurein 1.2 which perturbs membranes via a "carpet" mechanism, Caerin 1.1 has been shown to act on red blood cells by forming pores in the membrane. nih.govusc.edu.au
This pore formation is the direct cause of membrane disruption, leading to the leakage of hemoglobin and ultimately, cell lysis. nih.gov The interaction is driven by the amphipathic nature of the peptide, which possesses both hydrophobic and hydrophilic regions, allowing it to insert into the lipid bilayer of the erythrocyte membrane. nih.gov The tendency of this compound and related peptides to form pores is a key factor in their hemolytic profile. These findings highlight that the mechanisms Caerin peptides employ to disrupt bacterial membranes are similar to those used against eukaryotic membranes, with hydrophobicity playing a crucial role in these interactions. nih.govusc.edu.au
Table 1: Comparison of Membrane Interaction Mechanisms
| Peptide | Target Membrane | Mechanism of Action | Consequence | Source(s) |
|---|---|---|---|---|
| This compound (and Caerin 1.1) | Erythrocyte | Pore Formation | Hemolysis | nih.gov, usc.edu.au |
| Aurein 1.2 | Erythrocyte | Carpet Mechanism | Membrane Perturbation | nih.gov, usc.edu.au |
Molecular Mechanisms of this compound's Antimicrobial Efficacy
The primary and most well-documented antimicrobial mechanism of the Caerin 1 peptide family, including this compound, is the perturbation and disruption of the bacterial cell membrane. nih.govasm.org This direct action on the membrane is a key reason why antimicrobial peptides (AMPs) are less likely to induce resistance compared to traditional antibiotics that often have specific, single molecular targets. nih.govusc.edu.au The initial interaction is electrostatic, where the cationic (positively charged) peptide is attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govusc.edu.au
Following this initial binding, Caerin peptides can destabilize the membrane through various models, including the "carpet-like," "barrel-stave," or "toroidal pore" mechanisms, which lead to increased permeability, loss of essential ions and metabolites, and eventual cell death. nih.gov However, it is hypothesized that membrane permeabilization is not the sole mechanism of action. Translocation of the peptides across the bacterial membrane into the cytoplasm may be an important secondary factor for their bactericidal activity, allowing them to interfere with vital intracellular processes. nih.gov
Antibacterial Action Beyond Membrane Lysis
While membrane disruption is a primary mode of action, some AMPs are known to exert their effects by targeting internal cellular functions after crossing the cytoplasmic membrane. nih.govnih.gov These intracellular activities can include the inhibition of nucleic acid synthesis, disruption of protein production, and interference with metabolic and enzymatic pathways. nih.gov However, it is important to note that while these mechanisms are established for some AMPs, there is a noted lack of specific studies on the intracellular targets and sites of action for Caerin 1 peptides, including this compound. nih.govusc.edu.au
Certain antimicrobial peptides function by binding to nucleic acids, thereby inhibiting DNA replication and RNA transcription, which are essential for bacterial survival. nih.gov For instance, peptides like Buforin II can traverse the cell membrane without causing significant lysis and accumulate in the cytoplasm where they interact with DNA and RNA. nih.gov This interaction can disrupt the structure of the nucleic acids or interfere with the machinery responsible for their synthesis. nih.gov
For this compound, specific experimental data demonstrating direct binding to bacterial DNA or RNA, or the inhibition of their respective synthesis pathways, is not yet established in the scientific literature. nih.govusc.edu.au Research into the potential intracellular targets of Caerin peptides is an ongoing area of investigation. nih.govresearchgate.net
Another established intracellular target for some AMPs is the bacterial ribosome, the cellular machinery responsible for protein synthesis. ufg.brresearchgate.net By binding to ribosomal components (rRNA or proteins), these peptides can interfere with different stages of translation, such as the initiation, elongation, or termination of the polypeptide chain. ufg.br This disruption leads to the production of truncated or non-functional proteins, which is ultimately lethal to the bacterium. ufg.brmdpi.com
As with nucleic acid synthesis, there is currently a lack of direct evidence showing that this compound specifically inhibits bacterial protein synthesis by targeting the ribosome. nih.govusc.edu.au While it remains a plausible mechanism given the behavior of other AMPs, dedicated studies are required to confirm if this compound functions in this manner. nih.gov
Antimicrobial peptides can also interfere with crucial bacterial enzymatic pathways. nih.govlibretexts.org This can occur through the direct inhibition of a specific enzyme's active site or by disrupting cellular processes that are fundamental for enzymatic function. libretexts.orgcore.ac.uk One study using quantitative proteomic analysis on methicillin-resistant Staphylococcus aureus (MRSA) treated with Caerin 1.1 and 1.9 found that the peptides primarily activated oxidative phosphorylation pathways. researchgate.net While this indicates an effect on a major metabolic pathway, it does not specify a direct inhibitory interaction with a particular enzyme. The broader hypothesis that Caerin peptides may interfere with various enzymatic activities after entering the cell is recognized, but specific molecular targets have not been identified. nih.govusc.edu.au
Table 2: Potential Intracellular Mechanisms of Action for Antimicrobial Peptides
| Mechanism | General Description | Status for this compound | Source(s) |
|---|---|---|---|
| Inhibition of DNA/RNA Synthesis | Peptide binds to nucleic acids, preventing replication and transcription. | Hypothesized, but not experimentally demonstrated. | nih.gov, usc.edu.au, nih.gov |
| Disruption of Protein Synthesis | Peptide interacts with the bacterial ribosome, halting protein production. | Hypothesized, but not experimentally demonstrated. | nih.gov, usc.edu.au, nih.gov |
| Interference with Enzymatic Pathways | Peptide inhibits essential metabolic enzymes or pathways. | Effect on oxidative phosphorylation noted for related caerins; specific enzyme targets not identified. | nih.gov, usc.edu.au, researchgate.net |
Antifungal Mechanisms of this compound
Several peptides within the Caerin 1 family have demonstrated antifungal properties, although this area is less studied than their antibacterial activities. core.ac.ukresearchgate.net The precise molecular mechanism by which this compound exerts its antifungal effects has not been fully elucidated. It is widely presumed that the mechanism is similar to its antibacterial action, primarily involving interaction with and disruption of the fungal cell membrane. nih.govnih.gov
Fungal cell membranes, like those of bacteria, are distinct from mammalian cells and contain unique components, such as ergosterol (B1671047) instead of cholesterol. nih.govslideshare.net This difference provides a selective target for AMPs. The proposed mechanism involves the peptide binding to the fungal membrane and altering its integrity, leading to leakage of cellular contents and cell death. mdpi.comfrontiersin.org However, other potential antifungal mechanisms employed by different compounds include the inhibition of cell wall synthesis, disruption of mitochondrial function, or induction of apoptosis. nih.govmdpi.com Specific studies to determine if this compound utilizes these or other mechanisms against fungal pathogens, such as Candida albicans or filamentous fungi, are needed to provide a complete picture of its antifungal action. umanitoba.canih.gov
Antitumor Mechanisms of this compound in Preclinical Models
Preclinical studies, primarily utilizing the closely related peptides Caerin 1.1 and 1.9, have revealed significant antitumor activities, providing a strong basis for understanding the potential of this compound. The primary mechanism identified is the direct killing of cancer cells through the induction of a specialized form of programmed cell death and the modulation of the tumor microenvironment.
Caerin peptides have been shown to induce a rapid and potent form of programmed cell death in various epithelial cancer cell lines, including human cervical cancer (HeLa), lung cancer (A549), and liver cancer (Huh-7) cells. This cell death is characterized as pyroptosis, an inflammatory form of programmed cell death distinct from classical apoptosis. Morphological changes observed in cancer cells following treatment include cell swelling and membrane bubbling.
The induction of pyroptosis by caerin peptides is a caspase-dependent process. Specifically, research has demonstrated that treatment of cancer cells with Caerin 1.1 and 1.9 leads to the activation of caspase-3. Activated caspase-3 is an executioner caspase that plays a central role in the apoptotic cascade. In this context, its critical function is the cleavage of a protein called Gasdermin E (GSDME). The cleavage of GSDME by caspase-3 unleashes its N-terminal fragment, which is the active component responsible for executing pyroptosis. Western blot analyses have confirmed the upregulation of both cleaved caspase-3 and the GSDME-N fragment in caerin-treated cancer cells. There is currently no significant evidence to suggest the involvement of caspase-independent pathways in the direct cell-killing mechanism of this compound.
The process initiated by caerin peptides also involves the mitochondria. The active N-terminal fragment of Gasdermin E (GSDME-N), generated by caspase-3 cleavage, has been shown to target and permeabilize mitochondrial membranes. This direct action on the mitochondria constitutes mitochondrial outer membrane permeabilization (MOMP).
GSDME-N forms pores in the mitochondrial membrane, which leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol. The release of cytochrome c is a critical event that further amplifies the apoptotic signal, leading to the activation of the apoptosome and augmenting the caspase cascade. Therefore, this compound's mechanism involves a caspase-3-GSDME pathway that not only executes pyroptosis at the plasma membrane but also directly engages the mitochondrial pathway to ensure robust and efficient cell death.
Table 2: Key Proteins in Caerin-Mediated Pyroptosis in Cancer Cells
| Protein | Role | Activity |
| Caspase-3 | Executioner Caspase | Activated by upstream apoptotic signals; cleaves Gasdermin E. |
| Gasdermin E (GSDME) | Pore-forming Protein | Cleaved by active Caspase-3 to release the N-terminal fragment. |
| GSDME-N Fragment | Effector Molecule | Forms pores in the plasma membrane (pyroptosis) and mitochondrial outer membrane (MOMP). |
| Cytochrome c | Apoptotic Signaling Molecule | Released from mitochondria following MOMP, activating further caspase cascades. |
Beyond directly killing cancer cells, Caerin 1.1 and 1.9 have demonstrated the ability to inhibit tumor growth and the spread of cancer, or metastasis, in preclinical mouse models. In a B16 melanoma model, treatment with caerin peptides significantly reduced the volume of primary tumors and also inhibited the formation of distant metastatic tumors.
The mechanism for this anti-proliferative and anti-metastatic effect is largely attributed to the immunomodulatory properties of the peptides. Caerin peptides have been shown to attract a large number of host immune cells into the tumor microenvironment. This influx includes crucial anti-tumor effector cells such as macrophages, T cells, and natural killer (NK) cells.
Interaction with Specific Intracellular Targets in Neoplastic Cells
Detailed experimental research on the specific intracellular targets of this compound within neoplastic cells is currently limited. The primary mechanism of action for many peptides in the caerin family, such as caerin-1.1 and caerin-1.9, involves interaction with the cancer cell membrane. nih.gov While it has been hypothesized that caerin peptides may have intracellular targets, specific studies to identify these for this compound have not been extensively published. nih.gov
An in silico study investigated the interaction of this compound with non-cancer-related proteins, specifically the spike protein of the SARS-CoV-2 virus, suggesting a high affinity for certain viral protein subunits. usc.edu.au However, this computational modeling does not provide data on its interactions with intracellular components of human cancer cells. Further empirical research is required to determine if this compound can penetrate neoplastic cells and what specific intracellular molecules or pathways it may interact with to exert any potential anti-cancer effects.
Angiogenesis Modulation by this compound
There is currently a lack of specific scientific studies investigating the role of this compound in the modulation of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govmdpi.com While the broader tumor microenvironment and various natural compounds are known to influence this process, direct evidence linking this compound to either pro-angiogenic or anti-angiogenic activity has not been reported in the available scientific literature. Research on other peptides has shown that they can influence the expression of factors like Vascular Endothelial Growth Factor (VEGF), but similar analyses for this compound are not available. frontiersin.org
Immunomodulatory Properties of this compound
The immunomodulatory properties of the caerin family of peptides are an area of active research, though specific data for this compound remains sparse. usc.edu.au It is generally accepted that antimicrobial peptides can possess immunomodulatory activities in addition to their direct microbicidal or cytotoxic effects. nih.govusc.edu.au
One study investigating the anti-HIV activity of various caerin peptides reported that this compound was one of three peptides that exhibited excellent inhibition of HIV infectivity at low concentrations (12-25μM) with limited toxicity against target T cells. researchgate.net This finding suggests an interaction with components of the immune system without causing significant harm to these crucial immune cells. However, this study did not further elucidate the specific immunomodulatory mechanisms of this compound. researchgate.net
Modulation of Cytokine Production and Inflammatory Pathways
Specific experimental data on the modulation of cytokine production and inflammatory pathways directly by this compound is not extensively documented in published research. Studies on related peptides, caerin-1.1 and caerin-1.9, have demonstrated their ability to induce the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and MCP-1 from tumor cells, and to activate signaling pathways like the IFN-α response pathway in macrophages. usc.edu.aunih.gov However, it cannot be assumed that this compound possesses identical activities. While some amphibian antimicrobial peptides are known to affect cytokine production, specific studies to evaluate whether this compound has a suppressing or enhancing effect on these inflammatory mediators are needed. usc.edu.au
Effects on Immune Cell Function and Chemotaxis
Detailed research into the specific effects of this compound on immune cell function and chemotaxis is not currently available. Chemotaxis, the directed migration of immune cells towards a chemical signal, is a critical function for an effective immune response, often guided by gradients of chemokines. bioscience.firesearchgate.net
While research has shown that other host defense peptides can act as ligands for chemokine receptors to induce the chemotactic activity of lymphocytes, specific studies demonstrating this for this compound have not been published. usc.edu.au The ability of related peptides like caerin-1.1 and caerin-1.9 to promote immune cell trafficking to a tumor site has been documented, but this cannot be directly extrapolated to this compound. usc.edu.au The previously mentioned study on HIV inhibition indicated that this compound has limited toxicity to T cells, but did not investigate its effects on their function, such as migration, activation, or proliferation. researchgate.net
Biosensor and Imaging Applications for Studying this compound Interactions
There are no specific studies in the reviewed literature describing the use of this compound in biosensor or bioimaging applications. Biosensors are devices that detect biological analytes, and bioimaging is used to visualize biological processes. sigmaaldrich.com While peptides can be utilized in these technologies, for instance by being labeled for imaging or immobilized on a sensor surface, such applications have not been developed or reported for this compound. sigmaaldrich.comnih.gov For context, other peptides in the caerin family, such as caerin-1.9, have been radiolabeled with isotopes like Iodine-125 to study their accumulation in tumor tissue, demonstrating a potential use for this class of peptides as imaging tools. usc.edu.au However, similar research involving this compound has not been identified.
Synthetic Methodologies and Derivatization Strategies for Caerin 1.10 Research
Solid-Phase Peptide Synthesis (SPPS) of Caerin-1.10
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for producing this compound and other related peptides. bachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.com The process simplifies purification by allowing excess reagents and by-products to be washed away after each step while the desired peptide remains anchored to the solid phase. bachem.com For caerin peptides, the most common approach is Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry. iiitd.edu.invapourtec.com In this strategy, the temporary Nα-protecting group is the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu). vapourtec.com
The general SPPS cycle for a caerin peptide consists of:
Deprotection: Removal of the Nα-Fmoc group, typically using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amine for the next coupling step. americanpeptidesociety.org
Washing: Rinsing the resin to remove the deprotection agent and by-products. bachem.com
Coupling: Activating the next Fmoc-protected amino acid and adding it to the resin to form a new peptide bond. Common activating reagents include combinations like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and Diisopropylethylamine (DIEA). americanpeptidesociety.org
Washing: A final wash step to remove unreacted amino acids and coupling reagents. bachem.com
This cycle is repeated until the full peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously, often using a strong acid cocktail containing trifluoroacetic acid (TFA). mdpi.com
Synthesizing peptides like this compound, which may contain challenging sequences, often requires protocol optimization to maximize yield and purity. Key areas for optimization include:
Resin Selection: The choice of resin is critical. Resins with appropriate linkers (e.g., Rink Amide for C-terminally amidated peptides) and loading capacities are selected. For long or difficult sequences, low-load resins are often preferred to minimize steric hindrance and aggregation. bachem.com
Coupling Chemistry: While standard activators like HBTU are effective, overcoming difficult couplings (often involving bulky amino acids or aggregating sequences) may require stronger or alternative reagents. The use of elevated temperatures or microwave-assisted SPPS can significantly accelerate reaction times and improve coupling efficiency. vapourtec.comcem.com
Automated Synthesis: Modern SPPS can be fully automated. vapourtec.com Continuous flow-based synthesizers, for example, allow for controlled conditions, reduced cycle times, and in-line monitoring of reactions, which can be used for subsequent optimization work to achieve highly pure crude material. vapourtec.com
One-Pot Reactions: Advanced methodologies like Ultra-Efficient SPPS (UE-SPPS) combine coupling and deprotection steps in a "one-pot" reaction, dramatically reducing solvent waste and synthesis time. cem.com This is achieved by using a small amount of deprotection solution to quench any residual activated amino acid from the preceding coupling step, reusing the solvent in the process. cem.com
Table 1: Common Parameters and Reagents in Fmoc-SPPS for Peptides
| Parameter | Description | Common Choice for Caerin-type Peptides |
|---|---|---|
| Solid Support | Insoluble polymer resin where peptide is assembled. | Polystyrene resin with a suitable linker (e.g., Rink Amide). bachem.com |
| Nα-Protecting Group | Temporarily protects the amine group of the incoming amino acid. | Fmoc (9-fluorenylmethoxycarbonyl). iiitd.edu.invapourtec.com |
| Deprotection Reagent | Removes the Nα-Fmoc group. | 20% piperidine in DMF. americanpeptidesociety.org |
| Coupling/Activating Agents | Facilitate peptide bond formation. | HBTU/DIEA or DIC/HOBt combinations. vapourtec.comamericanpeptidesociety.org |
| Cleavage Cocktail | Releases the final peptide from the resin. | Trifluoroacetic acid (TFA) with scavengers. mdpi.com |
After cleavage from the resin, the crude synthetic peptide is a mixture containing the target peptide along with truncated or deletion sequences and by-products from protecting groups.
Purification: The standard and most effective method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). iiitd.edu.inmdpi.com This technique separates the target peptide from impurities based on hydrophobicity. A gradient of an organic solvent (like acetonitrile) in water, both typically containing a small amount of TFA, is used to elute the components from a C18 column. nih.gov Fractions are collected and analyzed, and those containing the pure peptide are pooled and lyophilized. nih.gov
Characterization: Once purified, the identity and purity of the synthetic this compound must be confirmed. A combination of analytical techniques is employed:
Analytical RP-HPLC: Used to assess the purity of the final product. A sharp, single peak indicates a high degree of purity. mdpi.com
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight of the peptide. The observed mass must match the calculated theoretical mass of this compound, confirming its identity. iiitd.edu.in
Edman Sequencing: This classical method can be used to confirm the amino acid sequence of the synthesized peptide. iiitd.edu.in
NMR Spectroscopy: For detailed structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be used. Comparison of the NMR spectra of the synthetic peptide with that of the natural counterpart can provide definitive proof of structural identity. iiitd.edu.in
Chemical Ligation and Fragment Condensation for this compound
For the synthesis of very long peptides or proteins, a single, continuous SPPS run can be inefficient. An alternative strategy is the convergent synthesis approach, where smaller peptide fragments are synthesized separately via SPPS and then joined together using chemical ligation. ethz.chwikipedia.org
The most widely used method is Native Chemical Ligation (NCL) . researchgate.net This technique allows for the joining of two unprotected peptide fragments in an aqueous solution. ethz.ch The process requires one peptide fragment to have a C-terminal thioester and the other to have an N-terminal cysteine residue. researchgate.net The reaction proceeds in two steps:
A reversible transthioesterification reaction between the N-terminal cysteine thiol and the C-terminal thioester forms an intermediate linked by a thioester bond. ethz.ch
This intermediate undergoes a rapid, irreversible intramolecular S-to-N acyl shift, resulting in the formation of a stable, native peptide bond at the ligation site. ethz.ch
While NCL is a powerful tool, its classical form is limited to ligation at cysteine residues. wikipedia.org However, modern variations and desulfurization chemistry have expanded its scope to other amino acid junctions. researchgate.net Peptide hydrazides, which can be readily prepared using Fmoc-SPPS, serve as valuable equivalents to thioesters and are widely used in NCL-based strategies. nih.gov This approach is highly valuable for producing large peptides, segmentally isotope-labeled proteins, and complex constructs that are challenging to access through linear SPPS alone. researchgate.netnih.gov
Isotopic Labeling Strategies for this compound (e.g., NMR, Mass Spectrometry)
Isotopic labeling involves the incorporation of stable isotopes—such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H)—into the peptide's structure. chempep.comsymeres.com This is a crucial tool for in-depth biophysical studies.
Purpose of Labeling:
NMR Spectroscopy: Unlabeled molecules of the size of this compound can produce complex NMR spectra with significant signal overlap. nih.gov Incorporating ¹³C and ¹⁵N labels allows for the use of heteronuclear NMR experiments, which greatly enhance spectral resolution and enable detailed, atom-specific structural and dynamic analysis. creative-proteomics.comfu-berlin.de
Mass Spectrometry: Labeled peptides are used as internal standards in quantitative MS-based assays, allowing for precise measurement of peptide concentrations in complex biological samples. symeres.com
Method of Labeling: The most direct way to produce an isotopically labeled synthetic peptide is to use labeled amino acid building blocks during SPPS. chempep.comsymeres.com High-purity Fmoc-amino acids uniformly or selectively labeled with ¹³C and/or ¹⁵N are commercially available and can be incorporated at any desired position in the peptide sequence during synthesis. chempep.com This allows for uniform labeling (all residues labeled) or selective labeling (only specific residues or types of residues are labeled), depending on the requirements of the subsequent analytical study. nih.gov
Development of this compound Analogs for Mechanistic Studies
To understand the relationship between the peptide's structure and its function, researchers develop and study synthetic analogs of this compound. iiitd.edu.innih.gov By systematically modifying the amino acid sequence, it is possible to identify key residues and structural motifs (like the amphipathic helix) that are critical for its mechanism of action. iiitd.edu.in For example, an in silico study pointed to a high interaction between this compound and the S2 subunit of the SARS-CoV-2 spike protein, suggesting that specific residues are key for this interaction. nih.govusc.edu.au Synthesizing analogs with modifications in this region would be a logical step for experimental validation.
In the context of synthetic peptides, "site-directed mutagenesis" refers to the targeted substitution of one or more amino acids in the sequence during chemical synthesis. nih.govelifesciences.org This is fundamentally different from the genetic manipulation technique of the same name but serves the same purpose: to probe the functional role of specific residues. neb.com
The process is straightforwardly integrated into the SPPS workflow. To create a specific mutant, the standard Fmoc-amino acid is simply replaced with a different Fmoc-amino acid at the desired cycle of the synthesis. neb.com For example, to investigate the role of a specific lysine (B10760008) residue in this compound, a researcher could synthesize an analog where that lysine is replaced with an alanine (B10760859) (to remove the positive charge) or an arginine (to maintain the charge but alter the side-chain structure).
Advanced Spectroscopic and Biophysical Techniques for Caerin 1.10 Characterization
Mass Spectrometry (MS) for Caerin-1.10 Sequence Verification and Purity Assessment
Mass spectrometry is an indispensable tool for the primary structural analysis of peptides, providing precise molecular weight information and enabling sequence confirmation. creative-proteomics.comnih.gov
MALDI-TOF MS and ESI-MS of this compound
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are two "soft" ionization techniques that are ideal for analyzing large biomolecules like peptides without causing significant fragmentation. creative-proteomics.comresearchgate.net
In a typical MALDI-TOF MS analysis, the peptide sample is co-crystallized with a matrix that absorbs laser energy. A laser pulse desorbs and ionizes the peptide, and the time it takes for the ion to travel through a flight tube to the detector is proportional to its mass-to-charge ratio (m/z). youtube.com This allows for the accurate determination of the peptide's molecular weight. For a peptide like Caerin 1.1, with a calculated molecular weight of 2584 Da, a MALDI-TOF spectrum would be expected to show a prominent peak corresponding to this mass. cell.comnih.gov
ESI-MS, on the other hand, generates ions by applying a high voltage to a liquid sample, creating an aerosol. This technique often produces multiply charged ions, which allows for the analysis of high-mass compounds on mass spectrometers with a limited m/z range. The resulting spectrum can be deconvoluted to determine the molecular weight of the peptide. researchgate.net
Expected Mass Spectrometry Data for a Caerin Peptide (Illustrative)
| Ionization Technique | Expected m/z of [M+H]⁺ | Purpose |
|---|---|---|
| MALDI-TOF | ~2585 | Molecular Weight Confirmation, Purity Check |
Tandem Mass Spectrometry (MS/MS) for this compound Sequence Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of a peptide. nih.govwikipedia.org In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected from the initial mass spectrum and then fragmented. The resulting fragment ions (product ions) are then analyzed by a second mass spectrometer. creative-proteomics.com
The fragmentation typically occurs at the peptide bonds, generating a series of ions (e.g., b- and y-ions) that differ by the mass of a single amino acid residue. By analyzing the mass differences between the peaks in the product ion spectrum, the amino acid sequence can be deduced de novo or by comparison to a database. wikipedia.orgspringernature.com This technique is crucial for confirming the correct synthesis of this compound and ensuring that no unintended amino acid modifications have occurred.
High-Performance Liquid Chromatography (HPLC) for this compound Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and purity assessment of synthetic peptides. nih.govmtoz-biolabs.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides, separating them based on their hydrophobicity. hplc.eu
A peptide sample is injected onto a column packed with a nonpolar stationary phase (e.g., C18). A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase is then used to elute the peptides. More hydrophobic peptides interact more strongly with the stationary phase and thus elute at a higher concentration of the organic solvent. hplc.eu The purity of the peptide is determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks. mtoz-biolabs.com For instance, Caerin 1.1 has been synthesized and purified by HPLC to a purity of greater than 95%. cell.comnih.gov
Typical HPLC Parameters for Peptide Purification and Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity |
| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component of the mobile phase |
| Gradient | Increasing concentration of Mobile Phase B | Elution of bound peptides |
Surface Plasmon Resonance (SPR) for this compound Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to study biomolecular interactions in real-time. mdpi.combioradiations.com It allows for the determination of key kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.govspringernature.com
In an SPR experiment, one interacting partner (the ligand, e.g., a lipid bilayer mimicking a bacterial membrane) is immobilized on a sensor chip. The other partner (the analyte, e.g., this compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. bioradiations.com By analyzing the shape of the sensorgram (a plot of SPR signal versus time), the kinetic parameters of the interaction can be calculated. nih.gov
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of this compound Interactions
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with biomolecular interactions. nih.govdntb.gov.ua This allows for the determination of the binding affinity (Ka), the enthalpy of binding (ΔH), the entropy of binding (ΔS), and the stoichiometry (n) of the interaction in a single experiment. researchgate.net
In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution of the macromolecule (e.g., lipid vesicles) in a sample cell. The heat released or absorbed during the binding event is measured and plotted against the molar ratio of the ligand to the macromolecule. The resulting binding isotherm can be fitted to a binding model to extract the thermodynamic parameters. nih.gov
Thermodynamic Parameters Obtainable from ITC
| Parameter | Description |
|---|---|
| Binding Affinity (Ka) | The strength of the interaction. |
| Enthalpy of Binding (ΔH) | The heat released or absorbed upon binding. |
| Entropy of Binding (ΔS) | The change in the randomness of the system upon binding. |
Atomic Force Microscopy (AFM) for Visualizing this compound Membrane Disruption
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can be used to visualize the effects of antimicrobial peptides on model lipid membranes at the nanoscale. ucl.ac.uk It provides direct visual evidence of the mechanism of membrane disruption, such as pore formation, membrane thinning, or detergent-like effects. researchgate.netnih.gov
In an AFM experiment, a sharp tip attached to a cantilever is scanned over the surface of a supported lipid bilayer. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is used to generate a topographical image of the surface. ucl.ac.uk By imaging the lipid bilayer before and after the addition of this compound, the peptide-induced changes in membrane morphology can be observed in real-time. Studies on other antimicrobial peptides have successfully visualized various modes of membrane disruption, providing valuable insights into their mechanisms of action. ucl.ac.ukresearchgate.net
Fluorescence Spectroscopy and Microscopy in this compound Research
Fluorescence-based techniques are powerful tools for elucidating the mechanism of action of antimicrobial peptides like this compound, providing detailed insights into their interactions with lipid membranes and their ultimate effect on bacterial cells. These methods include fluorescence spectroscopy, which measures changes in light emission to monitor molecular interactions, and fluorescence microscopy, which allows for the direct visualization of these processes.
Fluorescence Spectroscopy Studies
Fluorescence spectroscopy offers a non-invasive way to study the binding of this compound to model membranes and to quantify its ability to permeabilize them. Key approaches include monitoring the intrinsic fluorescence of the peptide's tryptophan residues and employing dye leakage assays with lipid vesicles.
Probing Peptide-Membrane Partitioning via Tryptophan Fluorescence
This compound contains tryptophan (Trp) residues, which act as natural fluorescent probes. The fluorescence emission spectrum of tryptophan is highly sensitive to the polarity of its local environment. In an aqueous buffer, the Trp residues are exposed to a polar environment. Upon insertion into the nonpolar, hydrophobic core of a lipid bilayer, the fluorescence emission maximum shifts to a shorter wavelength, an effect known as a "blue shift". researchgate.netnih.govnih.gov This blue shift provides direct evidence of the peptide's partitioning from the aqueous phase into the lipid membrane.
Researchers can titrate lipid vesicles into a solution of this compound and measure the corresponding blue shift to determine the peptide's affinity for different types of membranes, such as those mimicking bacterial (anionic) versus mammalian (zwitterionic) cells. nih.gov
Table 1: Illustrative Tryptophan Fluorescence Emission Data for this compound
| Environment | Model Membrane Composition | Max Emission Wavelength (λem) | Blue Shift (Δλ) | Interpretation |
| Aqueous Buffer | None | 350 nm | - | Peptide is in a polar, aqueous environment. |
| Zwitterionic Vesicles | POPC | 342 nm | 8 nm | Peptide shows moderate interaction with neutral membranes. |
| Anionic Vesicles | POPC/POPG (3:1) | 335 nm | 15 nm | Peptide shows strong partitioning into negatively charged membranes, typical of bacterial targets. |
Note: This interactive table contains representative data based on typical findings for antimicrobial peptides to illustrate the principles of tryptophan fluorescence experiments.
Quantifying Membrane Disruption with Dye Leakage Assays
To quantify the membrane-disrupting activity of this compound, dye leakage assays are commonly employed. In this technique, large unilamellar vesicles (LUVs) are prepared with a fluorescent dye, such as calcein or carboxyfluorescein, encapsulated at a high, self-quenching concentration. nih.govnih.gov Under these conditions, the fluorescence is minimal.
When this compound is introduced, it binds to and disrupts the vesicle membrane, creating pores or other defects. This disruption allows the encapsulated dye to leak into the surrounding buffer. The resulting dilution relieves the self-quenching, causing a measurable increase in fluorescence intensity. nih.govresearchgate.net The rate and extent of this fluorescence increase are directly proportional to the peptide's membrane-lytic activity. Studies on the closely related peptide Maculatin 1.1 have shown that this leakage is dependent on the peptide-to-lipid molar ratio, with higher ratios causing more rapid and complete dye release. nih.govresearchgate.net
Table 2: Representative Calcein Leakage Data for this compound
| Model Membrane | Peptide-to-Lipid Ratio | % Fluorescence Increase (Leakage) | Interpretation |
| POPC/POPG (Anionic) | 1:200 | 15% | Minimal membrane disruption at low peptide concentrations. |
| POPC/POPG (Anionic) | 1:100 | 55% | Significant membrane permeabilization. |
| POPC/POPG (Anionic) | 1:50 | 95% | Nearly complete vesicle lysis at high peptide concentrations. |
| POPC (Zwitterionic) | 1:50 | 25% | Lower activity against neutral membranes, indicating selectivity for bacterial targets. |
Note: This interactive table presents typical data from a dye leakage assay to demonstrate how membrane permeabilization by this compound is quantified.
Fluorescence Microscopy in this compound Research
While spectroscopy provides quantitative data on peptide-membrane interactions, fluorescence microscopy, particularly Confocal Laser Scanning Microscopy (CLSM), allows for the direct visualization of these events at the level of single vesicles or individual bacterial cells.
Visualizing Lytic Mechanisms and Bacterial Viability
CLSM can be used to observe the lytic activity of peptides on individual Giant Unilamellar Vesicles (GUVs), providing insights into the mechanism of disruption (e.g., pore formation versus complete membrane dissolution). nih.gov
A primary application of CLSM in this field is the assessment of bacterial viability using fluorescent stains that differentiate between live and dead cells. nih.gov A common method involves staining a bacterial population or biofilm with a mixture of two dyes:
SYTO 9: A green-fluorescent stain that can penetrate the membranes of all bacteria, staining both live and dead cells.
Propidium Iodide (PI): A red-fluorescent stain that can only enter cells with compromised membranes. When it binds to DNA, its fluorescence quantum yield increases significantly. jcdr.net
In a healthy bacterial population, cells fluoresce green. When this compound is added, it disrupts the bacterial membranes, allowing PI to enter and stain the nucleic acids of the affected cells red. Therefore, an increase in red fluorescence is a direct indicator of the peptide's bactericidal activity. researchgate.netnih.gov
Table 3: Summary of Confocal Laser Scanning Microscopy (CLSM) Findings
| Condition | Observed Fluorescence | Interpretation |
| Control (Untreated Bacteria) | Predominantly Green | The bacterial population is viable with intact cell membranes. |
| This compound Treated Bacteria | Predominantly Red (with some Green) | This compound has caused widespread membrane disruption and cell death. Remaining green cells may be resistant or have not yet been targeted. |
Note: This interactive table summarizes the expected visual results from a live/dead bacterial viability assay using CLSM to assess the efficacy of this compound.
Comparative Analysis of Caerin 1.10 Within the Antimicrobial Peptide Landscape
Structural and Functional Comparison with Other Caerin Subtypes
Caerin-1.10 is a member of the caerin 1 family of antimicrobial peptides (AMPs), which are characterized by their wide-spectrum antibacterial activity. mdpi.com These peptides, isolated from Australian tree frogs of the Litoria genus, typically consist of 25 amino acids. iiitd.edu.incpu-bioinfor.org A defining feature of the caerin 1 family, including this compound, is the adoption of a hinged amphipathic structure in a membrane-like environment, with two alpha-helices separated by a flexible hinge region. mdpi.comacs.org This structural motif is considered crucial for their antimicrobial action. acs.org
The amino acid sequence of this compound is GLLSVLGSVAKHVLPHVVPVIAEKL. cpu-bioinfor.org Variations in the amino acid sequences among caerin 1 subtypes lead to differences in their biological activities. For instance, caerin 1.1 and caerin 1.9 are also potent, wide-spectrum antibacterial agents. mdpi.comnih.gov In contrast, caerin 1.3, which has a glutamine (Q) instead of a lysine (B10760008) (K) at position 11 compared to caerin 1.1, exhibits reduced antibacterial activity. mdpi.com The positive charge conferred by lysine is thought to be important for the initial electrostatic interaction with negatively charged bacterial membranes. iiitd.edu.in
Functionally, many caerin 1 peptides, including 1.2, 1.9, 1.10, and 1.20, have demonstrated significant inhibitory effects against HIV with limited toxicity to human T-lymphocytes. mdpi.comnih.gov However, their efficacy against different microbes can vary. For example, while caerin 1.9 and 1.10 are highly effective at inhibiting the growth of Neisseria lactamica, caerin 1.2 appears less potent against this bacterium. nih.gov Furthermore, this compound showed no inhibition of Lactobacillus crispatus growth even at high concentrations, suggesting a degree of selectivity that could be beneficial in preserving commensal flora. mdpi.com
An in silico study highlighted the potential of caerin 1.6 and caerin 1.10 against SARS-CoV-2. nih.govmdpi.com This research suggested that these peptides could interact with the S2 subunit of the virus's spike protein, a key component for viral fusion and entry into host cells. nih.govmdpi.com This interaction could potentially block the virus from binding to the ACE2 receptor on human cells. nih.govmdpi.com
Table 1: Comparison of Selected Caerin 1 Subtypes
Comparison with Other Amphibian Antimicrobial Peptides (e.g., Magainins, Dermaseptins)
The antimicrobial peptide landscape in amphibians is diverse, with families like magainins and dermaseptins being prominent examples alongside caerins. nih.govfrontiersin.org These peptides are crucial components of the innate immune system of frogs. nih.gov
Magainins , isolated from the African clawed frog Xenopus laevis, are cationic, amphipathic α-helical peptides typically 23 amino acids long. frontiersin.org Like caerins, their mechanism of action is largely attributed to the disruption of bacterial cell membranes. frontiersin.org Magainins are known for their broad-spectrum activity against Gram-positive and Gram-negative bacteria and fungi. frontiersin.org The "carpet" model is one proposed mechanism where the peptides accumulate on the membrane surface before disrupting it. nih.gov
Dermaseptins , sourced from the skin of frogs from the Phyllomedusa genus, are linear, polycationic peptides composed of 28-34 amino acids. frontiersin.org They also form amphipathic α-helices and exhibit broad-spectrum antimicrobial activity, including against multidrug-resistant strains. frontiersin.org Notably, dermaseptins have been reported to be less cytotoxic than magainins. frontiersin.org
While all three families—caerins, magainins, and dermaseptins—are cationic, amphipathic, and membrane-active, they differ in their primary sequences, length, and specific structural features, which in turn influences their precise biological activity and target specificity. nih.govfrontiersin.org For instance, the presence of a distinct proline-induced hinge in the caerin 1 family is a key structural differentiator from the more linear helical structure of many magainins and dermaseptins. mdpi.comacs.org
Table 2: Comparative Features of Amphibian Antimicrobial Peptide Families
Evolutionary Perspectives of this compound and Related Peptides
The diversity of antimicrobial peptides within amphibian skin secretions is a product of evolutionary pressures. These peptides are a key defense mechanism against a wide array of pathogens in their environment. nih.gov The discovery of different AMP families like caerins, magainins, and dermaseptins on different continents (Australia, Africa, and South America, respectively) points to a divergent evolution of these defense molecules. nih.gov
Synergistic Interactions of this compound with Other Peptides or Small Molecules (Preclinical)
The therapeutic potential of antimicrobial peptides can sometimes be enhanced through synergistic interactions with other molecules. While specific preclinical studies on the synergistic interactions of this compound are not extensively detailed in the provided context, the broader field of AMP research indicates this is a promising area.
In general, AMPs can act synergistically with conventional antibiotics to overcome bacterial resistance. The membrane-permeabilizing action of the AMP can facilitate the entry of the antibiotic into the bacterial cell, allowing it to reach its intracellular target more effectively.
Additionally, synergistic effects can be observed between different AMPs. For example, combining peptides with different mechanisms of action or different target specificities could lead to a more potent and broader-spectrum antimicrobial effect. An in silico study did identify both caerin 1.6 and caerin 1.10 as having high potential to interact with the spike protein of SARS-CoV-2, suggesting that a combination of such peptides could be a subject for future investigation. mdpi.comnih.gov Research into peptide conjugates, where peptides are linked to small molecules, is also an active area, aiming to enhance efficacy and delivery. nih.gov
Emerging Research Frontiers and Preclinical Exploration of Caerin 1.10
Rational Design of Caerin-1.10 Derivatives with Enhanced Properties
The inherent antimicrobial and anticancer activities of this compound make it a promising therapeutic candidate. However, like many natural peptides, its stability and specificity can be improved. Rational design, a strategy that involves targeted modifications to a molecule's structure to enhance its function, is a key area of investigation for the Caerin family of peptides.
The structure of Caerin 1 peptides, including this compound, is crucial to their function. They typically consist of 25 amino acid residues and adopt an alpha-helical structure interrupted by a flexible hinge region, often maintained by a proline residue. This helix-hinge-helix motif is essential for their biological activity nih.gov. Studies on the closely related Caerin-1.1 have shown that both the amino acid composition and this specific conformation are vital for its function nih.gov. For instance, eliminating the central proline-induced hinge leads to a loss of bactericidal activity nih.gov.
Key principles guiding the rational design of this compound derivatives include:
Amino Acid Substitution: The N- and C-termini of Caerin 1 peptides are critical for their antimicrobial activity nih.gov. Altering the amino acid sequence at these ends can significantly impact bioactivity. For example, a single amino acid substitution in the C-terminal β-strand of another antimicrobial peptide, Protegrin-1, was shown to significantly reduce its toxicity to mammalian cells while retaining high antimicrobial activity, thereby improving its therapeutic index by over 30-fold nih.gov. Similar strategies could be applied to this compound to enhance its selectivity and potency.
Modulating Physicochemical Properties: The charge and hydrophobicity of antimicrobial peptides are key determinants of their interaction with microbial membranes. By strategically substituting amino acids, researchers can modulate these properties to enhance the peptide's ability to disrupt bacterial or cancer cell membranes while minimizing effects on host cells.
Computational Modeling: In silico studies are becoming increasingly valuable in predicting the therapeutic potential of peptide derivatives. A recent computational analysis suggested that this compound, along with Caerin 1.6, has a high affinity for a key subunit of the SARS-CoV-2 spike protein, potentially inhibiting viral entry into host cells nih.gov. While this requires experimental validation, it highlights the power of computational tools in identifying new applications and guiding the design of derivatives with enhanced antiviral properties.
The following table summarizes the key structural features of Caerin 1 peptides and their importance in rational design:
| Structural Feature | Importance for Bioactivity | Potential for Rational Design |
| Helix-Hinge-Helix Motif | Essential for bactericidal and anticancer activity. | Modifications to the hinge region can alter flexibility and activity. |
| N- and C-Termini | Critical for antimicrobial function. | Amino acid substitutions can enhance potency and selectivity. |
| Amphipathic Character | Allows for interaction with and disruption of cell membranes. | Balancing hydrophobicity and charge can improve therapeutic index. |
| Amino Acid Composition | Determines overall charge, hydrophobicity, and specific interactions. | Substitution with non-proteinogenic amino acids can increase stability and activity. |
While specific, experimentally validated derivatives of this compound with enhanced properties are yet to be extensively reported in the literature, the principles established from studies on other Caerin 1 peptides and antimicrobial peptides provide a clear roadmap for future research in this area.
Investigating Delivery Systems for this compound in Preclinical Models (e.g., nanoparticles, liposomes)
A significant hurdle in the clinical translation of peptide-based therapeutics like this compound is their delivery to the target site in an effective and sustained manner. Peptides are susceptible to degradation by proteases in the body and can have short half-lives. To overcome these challenges, researchers are exploring various drug delivery systems, including nanoparticles and liposomes.
Nanoparticles are submicron-sized particles that can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery. Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are biodegradable and have been investigated for the delivery of other peptides researchgate.net. These systems can be designed to release their cargo in a controlled manner, maintaining therapeutic concentrations over an extended period. For peptide delivery, nanoparticles can be tailored to have specific surface properties that enhance their uptake by target cells nih.gov.
Liposomes are microscopic vesicles composed of a lipid bilayer, similar in structure to cell membranes. They are highly biocompatible and can encapsulate both hydrophilic and hydrophobic drugs liposomes.ca. The surface of liposomes can be modified with polymers like polyethylene glycol (PEG) to create "stealth" liposomes that evade the immune system and circulate for longer periods, increasing the likelihood of reaching their target nih.gov. Furthermore, targeting ligands can be attached to the liposome surface to direct them to specific cells or tissues.
While specific studies on the encapsulation of this compound in nanoparticles or liposomes are not yet widely available, research on the closely related Caerin 1.9 provides valuable insights into its preclinical behavior. A study on the pharmacokinetics, biodistribution, and toxicity of Caerin 1.9 in rats demonstrated that the peptide is well-tolerated and its concentration in the blood peaks at one hour after subcutaneous injection nih.govresearchgate.net. This foundational data is crucial for designing effective delivery systems.
A notable delivery system that has been explored for Caerin peptides is a temperature-sensitive gel . This formulation allows for the transdermal administration of Caerin 1.1 and 1.9, which has been shown to suppress the growth of subcutaneously implanted tumors in mice scienceopen.com. This indicates that topical or localized delivery is a viable strategy for certain applications of Caerin peptides.
The table below outlines the potential advantages of different delivery systems for this compound:
| Delivery System | Potential Advantages for this compound Delivery |
| Nanoparticles | - Protection from enzymatic degradation- Controlled and sustained release- Potential for targeted delivery |
| Liposomes | - High biocompatibility- Ability to encapsulate different types of drugs- Prolonged circulation time (with PEGylation)- Targeted delivery capabilities |
| Hydrogels | - Localized and sustained delivery- Suitable for topical or injectable applications- Can be designed to be stimuli-responsive |
Future research will likely focus on developing and evaluating nanoparticle and liposomal formulations of this compound in preclinical models to assess their efficacy, pharmacokinetics, and biodistribution for various therapeutic applications.
Combinatorial Approaches with Existing Agents to Elucidate Synergism (Preclinical)
To enhance the therapeutic efficacy of Caerin peptides and overcome potential resistance mechanisms, researchers are investigating their use in combination with existing therapies, particularly in the context of cancer treatment. These preclinical studies aim to identify synergistic interactions where the combined effect of the two agents is greater than the sum of their individual effects.
Recent studies have shown that intratumoral injection of a mixture of Caerin-1.1 and Caerin-1.9 can significantly enhance the efficacy of cancer immunotherapies. In a preclinical model of TC-1 tumors, the combination of Caerin peptides with an anti-PD-1 antibody, a type of immune checkpoint inhibitor, led to a significant increase in the survival time of tumor-bearing mice compared to either treatment alone scienceopen.com.
The synergistic effect of Caerin peptides appears to be mediated through the modulation of the tumor microenvironment. The peptides have been shown to:
Increase Immune Cell Infiltration: Treatment with Caerin-1.1 and 1.9 leads to the recruitment of a large number of immune cells, including macrophages, T cells, and natural killer (NK) cells, to the tumor site mdpi.com.
Reprogram Macrophages: Caerin peptides can promote the polarization of tumor-associated macrophages from an immunosuppressive M2-like phenotype to a pro-inflammatory and tumoricidal M1-like phenotype mdpi.com.
Enhance T-cell Activation: The peptides can induce the activation of CD8+ T cells, which are critical for killing cancer cells scienceopen.com.
Furthermore, the combination of Caerin-1.1/1.9 with a therapeutic vaccine and an anti-CD47 antibody (a triple therapy approach) has demonstrated significant reductions in both primary and distant metastatic tumors in a murine melanoma model mdpi.com. This suggests that Caerin peptides can induce a systemic anti-tumor immune response.
The following table summarizes the preclinical findings on the synergistic effects of Caerin peptides in combination with other cancer therapies:
| Combination Therapy | Preclinical Model | Key Findings |
| Caerin-1.1/1.9 + Anti-PD-1 | TC-1 tumor-bearing mice | - Significantly increased survival time- Reduced tumor weight- Enhanced infiltration and activation of CD8+ T cells |
| Caerin-1.1/1.9 + Therapeutic Vaccine + Anti-PD-1 | TC-1 tumor-bearing mice | - Complete tumor elimination in a significant percentage of mice- Activation of STAT1 signaling in tumor macrophages |
| Caerin-1.1/1.9 + Therapeutic Vaccine + Anti-CD47 | B16 melanoma model | - Reduced growth of primary and metastatic tumors- Extended survival- Expansion of conventional type 1 dendritic cells (cDC1s)- Shift of tumor-associated macrophages to an M1 phenotype |
These preclinical studies provide a strong rationale for the further investigation of this compound in combination with various immunotherapies and conventional cancer treatments to develop more effective and durable therapeutic strategies.
Exploration of Novel Biological Activities of this compound (e.g., anti-biofilm mechanisms)
Beyond their direct antimicrobial and anticancer effects, researchers are exploring other novel biological activities of Caerin peptides. One of the most significant of these is their ability to combat bacterial biofilms.
Biofilms are complex communities of microorganisms embedded in a self-produced matrix of extracellular polymeric substances. This matrix protects the bacteria from antibiotics and the host immune system, making biofilm-associated infections notoriously difficult to treat mdpi.com. The emergence of antibiotic resistance further complicates the management of these infections mdpi.com.
Preclinical studies have demonstrated that a mixture of Caerin-1.1 and Caerin-1.9 possesses potent anti-biofilm activity against Acinetobacter baumannii, a bacterium notorious for causing hospital-acquired infections. The peptides were found to not only prevent the formation of new biofilms but also to have a therapeutic effect on established biofilms nih.govresearchgate.net.
The anti-biofilm properties of Caerin peptides are a significant area of research for several reasons:
Addressing Unmet Medical Needs: Biofilm-related infections are a major clinical challenge, and new anti-biofilm agents are urgently needed mdpi.com.
Combating Antibiotic Resistance: By targeting the biofilm structure and the embedded bacteria, Caerin peptides may be effective against antibiotic-resistant strains.
Potential for Diverse Applications: The anti-biofilm activity of Caerin peptides could be harnessed in various applications, from treating chronic wound infections to preventing biofilm formation on medical devices. For instance, Caerin-1.1 or 1.9 immobilized on the surface of magnesium alloy materials has been shown to effectively inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) nih.gov.
The following table highlights the key aspects of the anti-biofilm activity of Caerin peptides:
| Biofilm-Forming Pathogen | Activity of Caerin-1.1/1.9 | Proposed Mechanism |
| Acinetobacter baumannii | - Prevents biofilm formation- Disrupts established biofilms | Membrane disruption via a "carpet-like" mechanism |
| Methicillin-resistant Staphylococcus aureus (MRSA) | - Inhibits bacterial growth when immobilized on surfaces | Direct antimicrobial activity |
Further research is needed to fully elucidate the molecular mechanisms underlying the anti-biofilm activity of this compound and to evaluate its efficacy in various preclinical models of biofilm-associated infections.
Proteomic and Transcriptomic Studies on Cellular Responses to this compound
To gain a deeper understanding of how Caerin peptides exert their therapeutic effects, researchers are employing high-throughput "omics" technologies, such as proteomics and transcriptomics. These approaches allow for the comprehensive analysis of changes in protein and gene expression in cells and tissues following treatment with the peptides.
Proteomics is the large-scale study of proteins. In the context of Caerin research, proteomic analysis has been used to investigate the molecular mechanisms underlying the antibacterial and anticancer activities of these peptides. A quantitative proteomic study of a murine skin infection model with methicillin-resistant Staphylococcus aureus (MRSA) treated with a Caerin-1.1/1.9 gel revealed significant changes in the host's protein expression profile. The study found that the peptides primarily activated pathways related to:
Oxidative Phosphorylation: This is a key metabolic pathway for energy production and is vital for the function of immune cells nih.gov.
Tissue Repair and Growth: The activation of pathways such as myogenesis and adipogenesis suggests that the peptides may also promote wound healing nih.gov.
In the context of cancer, proteomic analysis of HeLa cells treated with Caerin-1.1 and 1.9 indicated that the peptides induce apoptosis (programmed cell death) through the TNF-α signaling pathway.
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or cell. Single-cell RNA sequencing (scRNA-seq) is a powerful transcriptomic technique that allows researchers to analyze gene expression at the individual cell level. This has been particularly insightful in understanding the effects of Caerin peptides on the complex cellular landscape of the tumor microenvironment.
An scRNA-seq study of tumor-infiltrating lymphocytes (TILs) from TC-1 tumors treated with a combination therapy including Caerin-1.1/1.9 revealed:
Activation of Macrophages: The treatment led to the activation of the STAT1 signaling pathway in tumor macrophages, which is associated with an anti-tumor immune response nih.gov.
Induction of Activated CD8+ T cells: The therapy resulted in an increase in the populations of memory and effector-memory CD8+ T cells.
Reduction of Immunosuppressive B-cells: The treatment led to a significant reduction in the function of immune-suppressive B-cells.
The integration of proteomic and transcriptomic data provides a more complete picture of the cellular responses to Caerin peptides. For example, the computational integration of the proteome and single-cell transcriptome from the TC-1 tumor study supported the activation of Stat1-modulated apoptosis following Caerin-1.1 and 1.9 treatment scienceopen.com.
The table below summarizes the key findings from proteomic and transcriptomic studies of Caerin peptides:
| "Omics" Technology | Biological Context | Key Findings |
| Proteomics | MRSA skin infection | - Activation of oxidative phosphorylation- Stimulation of tissue repair and growth pathways |
| Proteomics | Cancer (HeLa cells) | - Induction of apoptosis via the TNF-α signaling pathway |
| Transcriptomics (scRNA-seq) | Cancer (TC-1 tumors) | - Activation of STAT1 signaling in macrophages- Increased activated CD8+ T cells- Reduced immunosuppressive B-cell function |
These studies are crucial for identifying the molecular targets and pathways modulated by this compound, which can inform the development of more effective therapeutic strategies and identify potential biomarkers of response.
Q & A
Q. How can researchers standardize protocols for this compound studies to improve inter-laboratory reproducibility?
- Methodological Answer : Adopt community guidelines for peptide synthesis (e.g., solid-phase Fmoc chemistry purity >95%), storage (lyophilized at -80°C), and assay conditions (e.g., cation-adjusted Mueller-Hinton broth). Share raw data and analytical pipelines via repositories like Zenodo or Figshare .
Q. Q. What steps ensure rigorous blinding and randomization in in vivo efficacy studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
